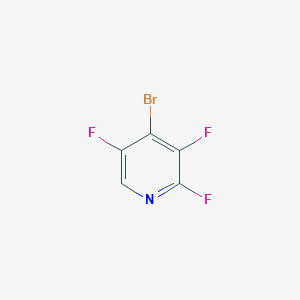
4-ブロモ-2,3,5-トリフルオロピリジン
概要
説明
4-Bromo-2,3,5-trifluoropyridine is a fluorinated pyridine derivative, characterized by the presence of bromine and three fluorine atoms on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of electron-withdrawing fluorine atoms and a bromine atom on the aromatic ring imparts distinct reactivity and stability to the molecule.
科学的研究の応用
4-Bromo-2,3,5-trifluoropyridine is utilized in various fields due to its unique properties:
Chemistry: As a building block in the synthesis of more complex fluorinated compounds.
Biology: In the development of fluorinated analogs of biologically active molecules for enhanced activity and stability.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings for improved pharmacokinetics.
Industry: In the production of agrochemicals and materials with specialized properties
作用機序
Target of Action
Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
The mode of action of 4-Bromo-2,3,5-trifluoropyridine involves regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions . The presence of strong electron-withdrawing substituents in the aromatic ring, such as fluorine, reduces the basicity of fluoropyridines and makes them less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines (tfmp) derivatives, a group to which this compound belongs, are thought to contribute to their biological activities .
Result of Action
Tfmp derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Action Environment
The development of fluorinated organic chemicals, including fluoropyridines, is an increasingly important research topic due to their improved physical, biological, and environmental properties .
生化学分析
Biochemical Properties
4-Bromo-2,3,5-trifluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interactions between 4-Bromo-2,3,5-trifluoropyridine and these enzymes often involve the formation of covalent bonds or non-covalent interactions, leading to enzyme inhibition or modulation of enzyme activity . Additionally, 4-Bromo-2,3,5-trifluoropyridine can bind to specific protein targets, influencing their function and stability.
Cellular Effects
The effects of 4-Bromo-2,3,5-trifluoropyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes and G-protein coupled receptors. By modulating these pathways, 4-Bromo-2,3,5-trifluoropyridine can alter gene expression and cellular metabolism . For instance, it may upregulate or downregulate the expression of specific genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, 4-Bromo-2,3,5-trifluoropyridine can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 4-Bromo-2,3,5-trifluoropyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to enzyme active sites, leading to enzyme inhibition or activation. For example, 4-Bromo-2,3,5-trifluoropyridine can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the heme group of the enzyme . This interaction prevents the enzyme from metabolizing its substrates, thereby altering the metabolic profile of the cell. Additionally, 4-Bromo-2,3,5-trifluoropyridine can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-2,3,5-trifluoropyridine in laboratory settings are influenced by its stability and degradation profile. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly when exposed to light or high temperatures . In in vitro studies, the effects of 4-Bromo-2,3,5-trifluoropyridine on cellular function can vary depending on the duration of exposure. Short-term exposure may lead to acute changes in enzyme activity and gene expression, while long-term exposure can result in more sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Bromo-2,3,5-trifluoropyridine in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression . At higher doses, 4-Bromo-2,3,5-trifluoropyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of the compound in specific tissues and the subsequent disruption of cellular homeostasis. Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
4-Bromo-2,3,5-trifluoropyridine is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Bromo-2,3,5-trifluoropyridine, leading to the formation of metabolites that can be further conjugated and excreted from the body . The interaction of 4-Bromo-2,3,5-trifluoropyridine with these enzymes can also affect the metabolic flux of other substrates, leading to changes in the levels of key metabolites and potentially altering cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-2,3,5-trifluoropyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, where it can accumulate in certain cellular compartments . Additionally, 4-Bromo-2,3,5-trifluoropyridine can bind to plasma proteins, influencing its distribution and bioavailability in the body. The localization and accumulation of 4-Bromo-2,3,5-trifluoropyridine in specific tissues can impact its biological activity and toxicity profile.
Subcellular Localization
The subcellular localization of 4-Bromo-2,3,5-trifluoropyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 4-Bromo-2,3,5-trifluoropyridine in these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of 4-Bromo-2,3,5-trifluoropyridine in the mitochondria can affect mitochondrial function and energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,5-trifluoropyridine typically involves the bromination of 2,3,5-trifluoropyridine. One common method includes the reaction of 2,3,5-trifluoropyridine with n-butyllithium in tetrahydrofuran and hexane at -75°C, followed by the addition of bromine at the same temperature . This method ensures high selectivity and yield of the desired product.
Industrial Production Methods: Industrial production of 4-Bromo-2,3,5-trifluoropyridine may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 4-Bromo-2,3,5-trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Palladium-Catalyzed Coupling Reactions: Such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Palladium-Catalyzed Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azides or alkoxides.
Coupling Reactions: Biaryl or vinyl-substituted pyridines.
類似化合物との比較
2,3,5-Trifluoropyridine: Lacks the bromine atom, making it less reactive in nucleophilic substitution and coupling reactions.
4-Bromo-2,3,5,6-tetrafluoropyridine: Contains an additional fluorine atom, which further influences its reactivity and stability.
Uniqueness: 4-Bromo-2,3,5-trifluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity patterns and stability, making it a valuable intermediate in various synthetic applications.
特性
IUPAC Name |
4-bromo-2,3,5-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3N/c6-3-2(7)1-10-5(9)4(3)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEIUJXQVPRMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650531 | |
| Record name | 4-Bromo-2,3,5-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851178-96-6 | |
| Record name | 4-Bromo-2,3,5-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


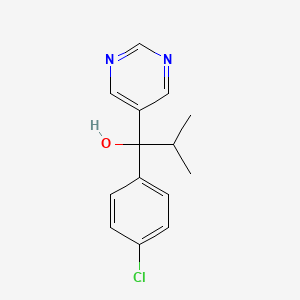
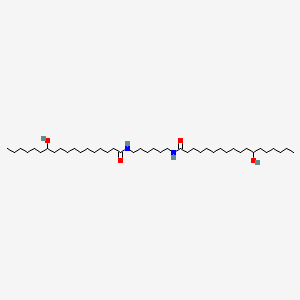


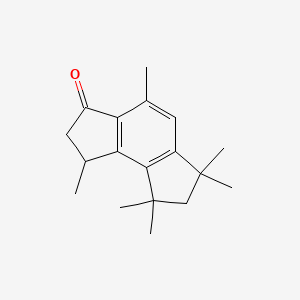

![2-Chloroethyl 2-[[3-[[4-[[4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylbenzoate](/img/new.no-structure.jpg)
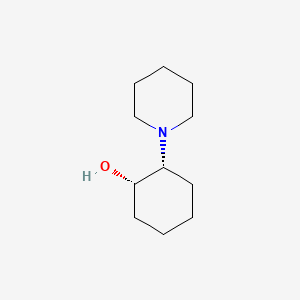
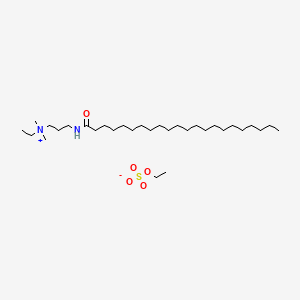
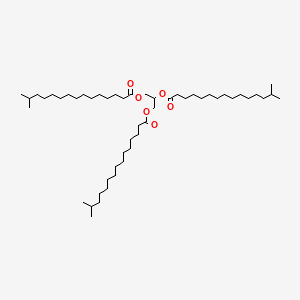
![ETHYL 2-[BIS(3,5-DIBROMO-4-HYDROXYPHENYL)METHYL ]BENZOATE](/img/structure/B1615150.png)
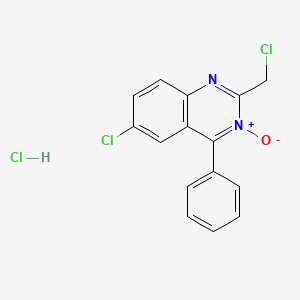
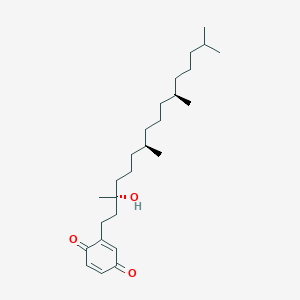
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-](/img/structure/B1615155.png)
